3-((2,3-Dihydro-1h-inden-5-yl)methyl)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C14H19NO/c16-14(6-7-15-10-14)9-11-4-5-12-2-1-3-13(12)8-11/h4-5,8,15-16H,1-3,6-7,9-10H2 |
InChI Key |
WGNAERZYMKNGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CC3(CCNC3)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the alkylation of pyrrolidin-3-ol with a suitably functionalized indenylmethyl halide. This approach leverages nucleophilic substitution where the nitrogen or oxygen nucleophile of pyrrolidin-3-ol attacks the electrophilic carbon of the indenylmethyl halide, typically in the presence of a base to facilitate deprotonation and enhance nucleophilicity.
Detailed Preparation Route
-
- 2,3-Dihydro-1H-inden-5-ylmethyl halide (commonly bromide or chloride)
- Pyrrolidin-3-ol
-
- Base: A mild base such as potassium carbonate or sodium hydride is used to deprotonate pyrrolidin-3-ol.
- Solvent: Polar aprotic solvents like dimethylformamide or tetrahydrofuran are preferred to dissolve both reactants and facilitate nucleophilic substitution.
- Temperature: Typically room temperature to moderate heating (25–80 °C) to optimize reaction rate without decomposition.
-
- Deprotonation of the hydroxyl group or amine nitrogen on pyrrolidin-3-ol by the base.
- Nucleophilic attack on the electrophilic carbon of the indenylmethyl halide.
- Displacement of the halide ion, forming the C–N or C–O bond.
- Work-up involves aqueous quenching, extraction, and purification by column chromatography or recrystallization.
Alternative Synthetic Approaches
While the direct alkylation method is the most straightforward, alternative routes may include:
- Reductive Amination: Starting from 2,3-dihydro-1H-inden-5-carboxaldehyde and pyrrolidin-3-ol, reductive amination can be employed using reducing agents such as sodium cyanoborohydride to form the desired product.
- Ring-Closing Strategies: Multi-step syntheses involving the construction of the pyrrolidine ring after attachment of the indenylmethyl side chain, although less common, may be used for structural analog development.
Purification and Characterization
- Purification is typically achieved by silica gel column chromatography using ethyl acetate and petroleum ether mixtures.
- Characterization involves nuclear magnetic resonance spectroscopy (proton and carbon), mass spectrometry, and elemental analysis.
- The compound’s molecular weight is 217.31 g/mol, with molecular formula C14H19NO.
Data Table Summarizing Preparation Details
| Parameter | Details |
|---|---|
| Starting Material | 2,3-Dihydro-1H-inden-5-ylmethyl halide |
| Nucleophile | Pyrrolidin-3-ol |
| Base | Potassium carbonate, sodium hydride (typical) |
| Solvent | Dimethylformamide, tetrahydrofuran |
| Temperature | 25–80 °C |
| Reaction Time | Several hours to overnight |
| Purification Method | Silica gel column chromatography |
| Characterization Techniques | NMR, Mass Spectrometry, Elemental Analysis |
| Molecular Formula | C14H19NO |
| Molecular Weight | 217.31 g/mol |
Chemical Reactions Analysis
Salt Formation and Protonation
The compound readily forms hydrochloride salts through acid-base reactions. Protonation occurs at the pyrrolidine nitrogen, enhancing water solubility for pharmaceutical applications:
text3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol + HCl → [C₁₄H₂₀ClNO]
Properties of Hydrochloride Salt :
| Property | Value |
|---|---|
| Molecular Weight | 253.77 g/mol |
| Appearance | White powder |
| Storage Conditions | Room temperature |
Reduction and Oxidation Pathways
While the compound itself is not directly reported in reduction/oxidation studies, its structural analogs provide insights:
-
Reduction : Analogous indane-pyrrolidine systems undergo LiAlH<sub>4</sub>-mediated reductions to yield secondary alcohols or amines.
-
Oxidation : Tertiary alcohols are resistant to mild oxidants (e.g., CrO<sub>3</sub>) but may form ketones under strong acidic conditions.
Comparative Reactivity with Structural Analogs
The compound’s reactivity diverges from similar indane derivatives due to the pyrrolidine-alcohol system:
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| 1-(2,3-Dihydro-1H-inden-5-yl)ethanone | Ketone | Prone to nucleophilic additions |
| 3-(2,3-Dihydrobenzo[b]furan)propanal | Aldehyde | Undergoes Cannizzaro disproportionation |
| This Compound | Tertiary alcohol + pyrrolidine | Salt formation dominates; limited esterification |
Industrial and Pharmacological Modifications
-
Continuous Flow Synthesis : Optimized for high-purity batches, reducing side reactions like over-alkylation.
-
Biological Interactions : The hydroxyl group participates in hydrogen bonding with biological targets, contributing to antiviral and antimicrobial activity.
Scientific Research Applications
3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The specific interactions depend on the compound’s structure and the nature of the target .
Comparison with Similar Compounds
Structural Analogues with Indene/Pyrrolidine Motifs
The following table summarizes key structural and functional differences between 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol and related compounds:
Key Structural and Functional Differences
Backbone Rigidity vs. In contrast, compounds like 5-APDI (phenethylamine backbone) prioritize flexibility for CNS penetration .
Substituent Effects :
- The hydroxyl group in pyrrolidin-3-ol derivatives (e.g., the target compound and (3R,5R)-5-Methylpyrrolidin-3-ol hydrochloride) enables hydrogen bonding, critical for interactions with biological targets. Methoxy or oxadiazole groups (as in 5-(3-Methoxyphenyl)pyrrolidin-3-ol and the pyrrolidin-2-one analog) alter polarity and metabolic stability .
Pharmacological Profiles: 5-APDI, a cathinone derivative, is explicitly linked to psychoactive effects, suggesting that indene-containing amines may target monoamine transporters.
Synthetic Methodologies :
Analytical and Crystallographic Insights
- X-ray Crystallography : Compounds like 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine () have been characterized using X-ray crystallography, providing insights into bond angles and conformations. Similar analyses for the target compound could clarify its bioactive conformation .
- Spectroscopic Data: High-resolution mass spectrometry (HRMS) and NMR data for cathinone derivatives () serve as benchmarks for identifying structural analogs. The target compound would likely exhibit distinct δH NMR signals for the indene and pyrrolidine protons .
Biological Activity
3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol, also known as 1-((2,3-dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol, is a compound that combines an indane moiety with a pyrrolidine ring. This unique structural combination may confer distinct biological activities, making it a subject of interest in pharmacological research.
The molecular formula of this compound is with a molar mass of approximately 219.31 g/mol. The compound can exist in hydrochloride form, which has a molecular formula of and a molar mass of 253.77 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The indane part may interact with receptors or enzymes involved in several biochemical pathways, while the pyrrolidine structure could enhance binding affinity and specificity to these targets.
Antibacterial Activity
Recent studies have highlighted the potential antibacterial properties of pyrrolidine derivatives, including those related to the compound . For instance, pyrrolidine alkaloids have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| 3-(3-hydroxy-4-methoxyphenyl)acrylamide | 0.0039 | S. aureus |
| 2,6-dipyrrolidino-1,4-dibromobenzene | 0.025 | E. coli |
| Sodium pyrrolidide | 0.0125 | Pseudomonas aeruginosa |
Case Studies
A notable case study involved the synthesis and evaluation of various pyrrolidine derivatives for their antimicrobial properties. In vitro tests demonstrated that certain derivatives had potent activity against S. aureus, comparable to established antibiotics like ciprofloxacin .
Another study investigated the structure–activity relationship (SAR) of pyrrolidine-based compounds, revealing that modifications at specific positions significantly influenced their antibacterial efficacy .
Q & A
Basic Research Questions
Q. What methodological considerations are critical for optimizing the synthesis yield of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)pyrrolidin-3-ol under reflux conditions?
- Answer : Key factors include reaction time (25–30 hours for analogous pyrrolidine derivatives), solvent choice (xylene for high-temperature stability), and catalyst selection (chloranil for dehydrogenation). Post-reaction steps, such as NaOH treatment to separate organic layers and recrystallization (e.g., methanol for purification), are essential for yield optimization . Monitoring reaction progress via TLC or HPLC ensures intermediate stability.
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Answer : Use chiral HPLC or polarimetry to confirm stereochemistry, especially if the compound has enantiomers with distinct biological activities. NMR (¹H/¹³C) resolves substituent positions (e.g., indenyl-methyl group on pyrrolidine). Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (for crystalline derivatives) provides definitive structural confirmation .
Q. How can researchers design an initial biological activity screening protocol for this compound?
- Answer : Prioritize in vitro assays targeting receptors/enzymes relevant to pyrrolidine derivatives (e.g., GPCRs, kinases). Use cell viability assays (MTT) for toxicity profiling. Include positive controls (e.g., known pyrrolidine-based inhibitors) and dose-response curves (1 nM–100 µM). For in vivo studies, consider pharmacokinetic parameters (bioavailability, half-life) using rodent models .
Advanced Research Questions
Q. What strategies are recommended for establishing structure-activity relationships (SAR) of this compound in catalytic or therapeutic contexts?
- Answer : Synthesize analogs with modifications to the indenyl group (e.g., halogenation) or pyrrolidine hydroxyl position. Compare activities in enzymatic assays (e.g., IC₅₀ values) and computational docking studies to identify critical binding motifs. For catalytic applications, evaluate steric/electronic effects on reaction rates .
Q. How can mechanistic studies resolve contradictions in reported biological activities of pyrrolidine derivatives?
- Answer : Perform isoform-specific assays if the compound interacts with multiple enzyme variants (e.g., CYP450 isoforms). Use knockdown models (siRNA/CRISPR) to confirm target specificity. Combine kinetic studies (e.g., Ki, Kd) with molecular dynamics simulations to explain potency variations across studies .
Q. What experimental designs are suitable for assessing environmental fate or ecotoxicological impacts of this compound?
- Answer : Follow frameworks like Project INCHEMBIOL:
- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions.
- Biotic studies : Use microcosms to assess biodegradation (e.g., OECD 301F).
- Toxicity : Conduct acute/chronic assays on model organisms (Daphnia, algae) per OECD 202/201 guidelines. LC-MS/MS quantifies bioaccumulation .
Q. How can researchers address discrepancies in synthetic yields reported for similar pyrrolidine derivatives?
- Answer : Systematically vary parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). Compare intermediates via in situ FTIR to identify side reactions. Reproduce conflicting protocols with strict moisture/oxygen control to isolate variables .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
